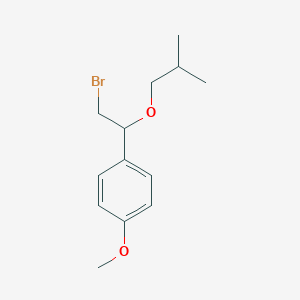

1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene

Description

1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene is an organic compound characterized by the presence of a bromine atom, an isobutoxyethyl group, and a methoxybenzene ring

Properties

Molecular Formula |

C13H19BrO2 |

|---|---|

Molecular Weight |

287.19 g/mol |

IUPAC Name |

1-[2-bromo-1-(2-methylpropoxy)ethyl]-4-methoxybenzene |

InChI |

InChI=1S/C13H19BrO2/c1-10(2)9-16-13(8-14)11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 |

InChI Key |

LQJUTOURLNPSKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(CBr)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 2-bromo-1-isobutoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and the isobutoxyethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methoxy group.

1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene: Contains a chlorine atom instead of a methoxy group.

Uniqueness: 1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs.

Biological Activity

1-(2-Bromo-1-isobutoxyethyl)-4-methoxybenzene is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H15BrO2

- Molecular Weight : 273.15 g/mol

- Physical State : Colorless to pale yellow liquid

- Boiling Point : Approximately 300 °C

Biological Activity Overview

The biological activity of this compound encompasses various effects, including antimicrobial, cytotoxic, and potential anticancer properties.

Antimicrobial Activity

In vitro studies indicate that this compound exhibits significant antimicrobial properties against several pathogens. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 75 |

| Candida albicans | 22 | 40 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 25 |

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways involved in cell division and growth.

Potential Pathways

- Inhibition of Fatty Acid Biosynthesis : Similar compounds have been reported to inhibit fatty acid synthesis, leading to disrupted cellular functions.

- Disruption of Signal Transduction : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

A recent study investigated the effects of this compound on tumor growth in vivo using a mouse model of breast cancer. Mice treated with varying doses of this compound showed a significant reduction in tumor size compared to controls.

Study Design

- Treatment Groups : Control (0 mg/kg), Low Dose (10 mg/kg), High Dose (50 mg/kg)

- Duration : 21 days

Results

- Tumor size reduction was observed in both treatment groups, with the high dose showing the most significant effect (p < 0.01).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.